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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B105839 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of the

broad-spectrum antifungal agent, itraconazole. It is intended for an audience with a strong

background in medicinal chemistry, pharmacology, and drug development. The document

details the historical context of its discovery by Janssen Pharmaceutica, its mechanism of

action, and a detailed exposition of its chemical synthesis pathways, including experimental

protocols for key reactions.

Discovery and Development of Itraconazole
Itraconazole was discovered in the late 1970s by scientists at Janssen Pharmaceutica, a

subsidiary of Johnson & Johnson.[1][2][3] The discovery was part of a broader research effort

to develop more effective and safer azole-based antifungal agents, moving from the earlier

imidazole class to the triazole class of compounds.[1] Itraconazole was patented in 1978 and

received its first approval for medical use in the United States in 1992.[4]

The development of itraconazole was a significant advancement in antifungal therapy, offering

a broader spectrum of activity compared to its predecessors.[5] Its development addressed the

need for orally active antifungals with an improved safety profile for treating systemic mycoses.
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Below is a logical workflow illustrating the key phases in the discovery and development of

itraconazole.

Pre-clinical Phase

Clinical Development

Regulatory and Post-Marketing

Identification of Need for Broad-Spectrum, Orally Active Antifungals

Shift from Imidazole to Triazole Class

Strategic Shift

High-Throughput Screening of Triazole Compounds

Compound Library

Structure-Activity Relationship (SAR) Studies

Hit Identification

Selection of Itraconazole as Lead Candidate

Potency & Safety

Phase I Clinical Trials (Safety and Pharmacokinetics)

Pre-clinical Data

Phase II Clinical Trials (Efficacy in Patients)

Safety Confirmed

Phase III Clinical Trials (Large-Scale Efficacy and Safety)

Efficacy Demonstrated

New Drug Application (NDA) Submission

Pivotal Data

FDA Approval (1992)

Regulatory Review

Post-Marketing Surveillance and New Formulation Development

Market Launch
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Figure 1: Logical workflow of the discovery and development of itraconazole.

Mechanism of Action
Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme,

lanosterol 14α-demethylase. This enzyme is a crucial component in the biosynthesis of

ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in

mammalian cells. The inhibition of ergosterol synthesis leads to the accumulation of toxic

methylated sterol precursors and disrupts the integrity and function of the fungal cell

membrane, ultimately leading to fungal cell death.

Chemical Synthesis of Itraconazole
The synthesis of itraconazole is a complex multi-step process that can be approached through

either a linear or a more efficient convergent synthesis strategy. The convergent approach

involves the separate synthesis of two key intermediates, which are then coupled to form the

final itraconazole molecule.

The two primary intermediates are:

Intermediate I (The Dioxolane Core):cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-

ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

Intermediate II (The Triazolone Side Chain): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-

piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

The following diagram illustrates a convergent synthesis pathway for itraconazole.
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Synthesis of Intermediate I (Dioxolane Core)

Synthesis of Intermediate II (Triazolone Side Chain)

m-Dichlorobenzene

2-Bromo-2',4'-dichloroacetophenone

Friedel-Crafts Acylation

cis-2-(2,4-Dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol

Ketalization

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Nucleophilic Substitution with 1,2,4-Triazole

Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

Mesylation

Itraconazole

Coupling Reaction

1-Acetyl-4-(4-hydroxyphenyl)piperazine

4-(4-(4-Aminophenyl)piperazin-1-yl)phenol

Multi-step sequence

2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one

Triazolone Formation

Intermediate II: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

N-Alkylation

Click to download full resolution via product page

Figure 2: Convergent synthesis pathway of itraconazole.

Experimental Protocols
The following protocols are compiled from various patents and publications and represent

plausible methods for the synthesis of itraconazole and its key intermediates.
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3.1.1. Synthesis of Intermediate I: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-

ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate

Step 1: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol

This intermediate can be prepared from 2-bromo-2',4'-dichloroacetophenone and glycerol.

The reaction involves a ketalization step.

Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-

4-methanol

Reagents:cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol, 1,2,4-

triazole, potassium carbonate, dimethyl sulfoxide (DMSO).

Procedure: A mixture of cis-bromo ester (0.022 mol), anhydrous potassium carbonate

(0.086 mol), water (1.2 g), 1,2,4-triazole (0.090 mol), and polyethylene glycol 600 (0.1 g) in

DMSO (50 g) is heated to 189°C and reacted for 15 hours. After completion, water is

added, and the product is extracted with dichloromethane. The organic layer is

evaporated, and the crude product is recrystallized from ethyl acetate.[6]

Yield: ~82.4%

Step 3: Mesylation to yield Intermediate I The alcohol from the previous step is then reacted

with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable

solvent such as dichloromethane to yield the final mesylated intermediate.

3.1.2. Synthesis of Intermediate II: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-

piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one

This intermediate is synthesized in a multi-step process starting from 1-acetyl-4-(4-

hydroxyphenyl)piperazine. The synthesis involves the formation of a triazolone ring followed by

N-alkylation.

Step 1: Formation of the Triazolone Ring This involves a sequence of reactions starting with

the condensation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with p-nitrochlorobenzene,

followed by reduction of the nitro group, acylation, reaction with hydrazine hydrate, and

cyclization to form the triazolone ring.
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Step 2: N-Alkylation

Reagents: 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-

one, 2-bromobutane, potassium hydroxide, DMSO.

Procedure: The triazolone intermediate is reacted with 2-bromobutane in the presence of

potassium hydroxide in DMSO to yield the N-alkylated product.[7] A subsequent

demethylation step (e.g., using HBr) is required to expose the free hydroxyl group.

3.1.3. Final Coupling Reaction to Synthesize Itraconazole

Reagents: Intermediate I, Intermediate II, sodium hydroxide (or potassium hydroxide),

toluene, and a phase transfer catalyst (e.g., TEBA).

Procedure: In a reaction flask, add water (140 g), sodium hydroxide (45 g), toluene (180 g),

Intermediate II (10 g), Intermediate I (12 g), hydrazine hydrate (0.1 g), and TEBA (1.0 g). The

mixture is heated to 110°C and refluxed for 8 hours. After the reaction is complete, it is

cooled to 40°C, and the aqueous layer is separated. The organic layer is further cooled to

room temperature, and the crude itraconazole is collected by filtration.[8]

Yield: ~95.0%

3.1.4. Purification of Itraconazole

Procedure: The crude itraconazole is dissolved in a mixed solvent of dichloromethane and

methanol (e.g., 1:2 v/v). A mixture of activated carbon and silica gel is added, and the

solution is stirred at 30-35°C for a period for decolorization. The mixture is then filtered, and

the filtrate is concentrated to remove dichloromethane. The purified itraconazole crystallizes

out from methanol and is collected by filtration.[9]

Quantitative Data on Synthesis
The following tables summarize the quantitative data for the key steps in the synthesis of

itraconazole, compiled from various sources.

Table 1: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-

methanol
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Parameter Value Reference

Starting Material cis-bromo ester (0.022 mol) [6]

Reagents

1,2,4-triazole (0.090 mol),

K₂CO₃ (0.086 mol), PEG 600

(0.1 g), H₂O (1.2 g), DMSO (50

g)

[6]

Reaction Temperature 189°C [6]

Reaction Time 15 hours [6]

Yield 82.4% [6]

Purity
87.60% (isomer content

10.5%)
[6]

Table 2: Final Coupling Reaction to Synthesize Itraconazole

Parameter Value Reference

Intermediate I 12 g [8]

Intermediate II 10 g [8]

Reagents

NaOH (45 g), Toluene (180 g),

H₂O (140 g), Hydrazine

hydrate (0.1 g), TEBA (1.0 g)

[8]

Reaction Temperature 110°C (reflux) [8]

Reaction Time 8 hours [8]

Yield 95.0% [8]

Purity (crude)
>99% (foreign matter content

0.60%)
[8]

Spectroscopic Data of Itraconazole
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The structural elucidation of itraconazole and its intermediates relies on various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are used to confirm

the structure of the molecule. Studies have detailed the chemical shifts of itraconazole in

different solvents and under varying pH conditions, which helped in identifying the sites of

protonation. Solid-state NMR has also been employed to investigate the internal structure

and dynamics of itraconazole.[1]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of itraconazole and its impurities. The protonated molecular ion of

itraconazole is observed at m/z 705.

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps in identifying the functional groups

present in the itraconazole molecule.

This guide provides a foundational understanding of the discovery and synthesis of

itraconazole, intended to support further research and development in the field of antifungal

agents. For more specific details, the reader is encouraged to consult the cited patents and

research articles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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